molecular formula C11H10F3NO3 B188213 Ethyl 4-[(trifluoroacetyl)amino]benzoate CAS No. 24568-14-7

Ethyl 4-[(trifluoroacetyl)amino]benzoate

Cat. No. B188213
CAS RN: 24568-14-7
M. Wt: 261.2 g/mol
InChI Key: QHYQXLZAPVFNKW-UHFFFAOYSA-N
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Description

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a chemical compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol. It is also known by its IUPAC name, ethyl 4-(trifluoroacetyl)benzoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-[(trifluoroacetyl)amino]benzoate is 1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a liquid at room temperature . It has a boiling point of 293.1°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, showcasing the compound's potential in synthetic organic chemistry, particularly in the preparation of proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
  • Research has demonstrated the use of benzyl trifluoromethyl ketone and ethyl bromoacetate in Reformatsky-type reactions, leading to the synthesis of ethyl 3-hydroxy-4-phenyl-3-(trifluoromethyl)butanoate, indicating the versatility of these compounds in chemical synthesis (Coe, Markou, & Tatlow, 1997).

Supramolecular Structures

  • Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds have been studied for their ability to form hydrogen-bonded supramolecular structures, which are significant in the development of new materials and understanding molecular interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Selectivity

  • The chemo- and regioselectivity of reactions between highly electrophilic fluorine-containing dicarbonyl compounds and various amines were systematically studied, leading to the development of a generalized method for synthesizing corresponding imines/enamines, which are crucial intermediates in organic synthesis (Ohkura, Berbasov, & Soloshonok, 2003).

Polymer Synthesis

  • Research into chain-growth polycondensation for synthesizing well-defined aramides has demonstrated the utility of phenyl 4-(4-octyloxybenzylamino)benzoate and related compounds in creating block copolymers with low polydispersity, highlighting their application in polymer science (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Biochemical Studies

  • Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S) was found to inhibit juvenile hormone synthesis in Bombyx mori by suppressing the transcription of juvenile hormone biosynthetic enzymes, demonstrating the compound's potential in biochemical research and pest management (Kaneko, Furuta, Kuwano, & Hiruma, 2011).

properties

IUPAC Name

ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYQXLZAPVFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294195
Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
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Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(trifluoroacetyl)amino]benzoate

CAS RN

24568-14-7
Record name Benzoic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95125
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Record name NSC95125
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Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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